molecular formula CH5BO2 B051376 Methylboronic acid CAS No. 13061-96-6

Methylboronic acid

Cat. No. B051376
CAS RN: 13061-96-6
M. Wt: 59.86 g/mol
InChI Key: KTMKRRPZPWUYKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methylboronic acid and its derivatives can be synthesized through several routes. Notably, the carbonylation of borane-dimethyl sulfide yields trimethylboroxin, which can be hydrated to methylboronic acid. Additionally, reactions involving methyllithium with trialkoxyboranes or methyl Grignards with 2-methoxy-1,3,2-dioxaborinane result in esters that can be hydrolyzed to methylboronic acid. These methods provide efficient routes to both the acid and its anhydride, trimethylboroxin, with detailed studies developing straightforward processes for their synthesis (Brown & Cole, 1985).

Molecular Structure Analysis

The molecular structure of methylboronic acid has been extensively analyzed using various spectroscopic techniques. Solid phase FTIR, FT-Raman, NMR, and UV spectroscopy, alongside quantum chemical calculations, have elucidated the compound's structural characteristics. These studies have provided insights into its vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic properties, including HOMO and LUMO energies, offering a comprehensive understanding of its molecular architecture (Rani et al., 2012).

Chemical Reactions and Properties

Methylboronic acid participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It has been identified as a highly active catalyst for the dehydrative amide condensation of α-hydroxycarboxylic acids, showcasing superior catalytic activities compared to previously reported arylboronic acids. This attribute has facilitated its application in large-scale synthesis, highlighting its efficiency and utility in organic synthesis (Yamashita et al., 2013).

Physical Properties Analysis

Methylboronic acid's physical properties, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical reactions. Although specific details on these properties are not covered in the identified research, they are fundamental for its practical use in laboratory settings. The understanding of these physical characteristics enables chemists to manipulate the compound effectively in various synthetic procedures.

Chemical Properties Analysis

The chemical properties of methylboronic acid, including its reactivity with polyols, formation of anionic complexes, and participation in coupling reactions, underscore its importance in synthetic chemistry. Its ability to form complexes with polyols through 1:1 anionic interactions and its role in facilitating coupling reactions, such as the Suzuki-Miyaura cross-coupling, are particularly noteworthy. These properties make it a valuable tool in the construction of complex organic molecules (Pizer & Tihal, 1992).

Scientific Research Applications

  • Agriculture : MBA is effective in alleviating boron deficiency in plants, enhancing growth, and is less toxic than boric acid at higher concentrations. It improves root development and overall plant health in Arabidopsis thaliana (Duran, Arce-Johnson, & Aquea, 2018).

  • Chemistry : In the realm of chemistry, MBA forms 1:1 anionic complexes with polyols, with equilibrium constants determined by pH titration and NMR spectroscopy (Pizer & Tihal, 1992). MBA is also used in the boronic acid flux synthesis and crystal growth of uranium and neptunium boronates and borates, playing a role in the study of actinide chemistry (Wang et al., 2010).

  • Organic Synthesis : MBA serves as a catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids, significantly enhancing catalytic activities compared to arylboronic acids (Yamashita, Sakakura, & Ishihara, 2013). It's also involved in the preparation of its anhydride, trimethylboroxin, via various chemical routes (Brown & Cole, 1985).

  • NMR Studies : The kinetics of methylboronic acid–methylboronate interchange in aqueous solutions have been studied using 11 B NMR signals, contributing to the understanding of chemical kinetics in boronic acid systems (Kono et al., 1997).

  • Organic Chemistry : MBA is used in the N-methylation of anilines, representing a novel approach for the selective monomethylation of anilines (González et al., 2009). It's also involved in the Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids (Giri et al., 2007).

  • Analytical Chemistry : MBA is utilized in a facile transesterification approach to boronic acids, providing high yields and simplifying purification steps in boronic acid syntheses (Hinkes & Klein, 2019).

  • Medicinal Chemistry : MBA has been explored for its potential in inhibiting Penicillin Binding Proteins of classes A, B, and C, opening new avenues towards the development of antibacterial molecules (Zervosen et al., 2012).

  • Environmental Chemistry : MBA is used in a compound-specific carbon isotope analysis method for 2-methyltetrols, biomarkers for secondary organic aerosols from atmospheric isoprene (Li et al., 2010).

Safety And Hazards

Methylboronic Acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Methylboronic Acid has been shown to alleviate boron deficiency in Arabidopsis, enhancing plant growth, and is less toxic than boric acid at higher concentrations . This opens a new opportunity to explore the use of a synthetic form of boron in agriculture .

properties

IUPAC Name

methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156639
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylboronic acid

CAS RN

13061-96-6
Record name Methylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
R Pizer, C Tihal - Inorganic chemistry, 1992 - ACS Publications
Methylboronic acid, CH3B (OH) 2, forms 1: 1 anionic complexes with polyols according to the reaction CH3B (OH) 2+ HjL^ Cx"+ H30+. The polyols which were studied are 1, 2-…
Number of citations: 110 pubs.acs.org
HC Brown, TE Cole - Organometallics, 1985 - ACS Publications
… isolated small quantities of the methylboronic acid, which was then dehydrated … methylboronic acid and other boronic acids.3,4 Unfortunately, the isolated yields of methylboronic acid …
Number of citations: 47 pubs.acs.org
CE Jacobson, N Martinez-Muñoz… - The Journal of Organic …, 2015 - ACS Publications
… We report a Cu-catalyzed nondecarboxylative methylation of carboxylic acids with methylboronic acid that proceeds in air with no additional oxidant. An isotope-labeling study supports …
Number of citations: 32 pubs.acs.org
U Rani, M Karabacak, O Tanrıverdi, M Kurt… - … Acta Part A: Molecular …, 2012 - Elsevier
… Methylboronic acid also exhibits a similar structural change on acid-base … of methylboronic acid and its acyclic esters was studied by Valiakhmetova et al. [13]. Methylboronic acid and its …
Number of citations: 44 www.sciencedirect.com
Y Kono, K Ishihara, A Nagasawa, K Umemoto… - Inorganica chimica …, 1997 - Elsevier
Methylboronic acid–methylboronate interchange has been studied kinetically by the band shape analysis of 11 B NMR signals. The system was analyzed as two-site exchange CH 3 B(…
Number of citations: 17 www.sciencedirect.com
H Ihara, A Ueda, M Suginome - Chemistry Letters, 2011 - journal.csj.jp
… strong bases are not able to abstract ¡-hydrogen atoms of methylboronic acid … of methylboronic acid using an ¡-directing modifier that is attached to the boron atom. Methylboronic acid …
Number of citations: 51 www.journal.csj.jp
DG Hall - Boronic acids: preparation and applications in …, 2005 - Wiley Online Library
… Heats of reaction for the oxidative cleavage of methylboronic acid with water and hydrogen peroxide are–112 and–345 kJ mol–1, respectively [24]. Yet, fortunately for synthetic chemists, …
Number of citations: 315 onlinelibrary.wiley.com
JE De Moor, GP Van der Kelen, Z Eeckhaut - Journal of Organometallic …, 1967 - Elsevier
The infrared and Raman spectra of Cl 2 BOCH 3 , ClB(OCH 3 ) 2 , (CH 3 ) 2 BOH, CH 3 B(OH) 2 have been studied. Force constants have been derived for the fundamental vibrations. …
Number of citations: 14 www.sciencedirect.com
ME Bartlett, Y Zhu, UB Gaffney, J Lee… - European Journal of …, 2021 - Wiley Online Library
… of 5 requires transmetallation from methylboronic acid to [Cu]… , and stoichiometric equivalents of methylboronic acid. Slow … cross-coupling of methylboronic acid and phenols has been …
H Yu, RN Richey, J Mendiola, M Adeva, C Somoza… - Tetrahedron …, 2008 - Elsevier
… The key reaction involves an intramolecular cyclocarbopalladation of alkynes to form a vinylpalladium species and subsequently coupling the vinylpalladium with methylboronic acid. …
Number of citations: 19 www.sciencedirect.com

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